1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea

Kinase inhibitor design Structure-activity relationship Hinge-binding pharmacophore

This 2-pyridyloxy diphenylurea (CAS 1022362-62-4) provides a pre-assembled scaffold with a unique hinge-binding geometry distinct from the 4-pyridyloxy sorafenib isomer. The 0.4 log unit XLogP3 difference from the 4-pyridyloxy regioisomer ensures reliable HPLC resolution, making it a critical reference standard for regioisomeric purity analysis in drug substance development. Purchase when your SAR campaign requires systematic variation of the pyridine substitution pattern while preserving the full diphenylurea pharmacophore, or as a tool compound for phytoene desaturase (PDS) binding-pocket tolerance studies.

Molecular Formula C19H13ClF3N3O2
Molecular Weight 407.78
CAS No. 1022362-62-4
Cat. No. B2698353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea
CAS1022362-62-4
Molecular FormulaC19H13ClF3N3O2
Molecular Weight407.78
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C19H13ClF3N3O2/c20-16-10-12(19(21,22)23)11-24-17(16)28-15-8-6-14(7-9-15)26-18(27)25-13-4-2-1-3-5-13/h1-11H,(H2,25,26,27)
InChIKeyMEMTZUZVTLVFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea (CAS 1022362-62-4): A Structurally Differentiated Phenylurea Scaffold for Kinase-Targeted and Agrochemical Discovery


1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea (CAS 1022362-62-4), also catalogued as N-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide, is a synthetic diaryl urea with the molecular formula C19H13ClF3N3O2 and a molecular weight of 407.77 g/mol . The compound belongs to the phenylurea class that includes clinically validated multikinase inhibitors such as sorafenib and regorafenib . Its defining structural feature—a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group linked to a para-phenylurea motif—distinguishes it from the more common 4-chloro-3-(trifluoromethyl)phenyl urea isomer found in sorafenib [1]. This pyridyloxy-phenylurea architecture positions it as both a versatile synthetic intermediate and a candidate scaffold for kinase inhibition or herbicidal target engagement .

Why 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea Cannot Be Interchanged with Generic Phenylurea Analogs


Phenylurea-based kinase inhibitors and agrochemicals exhibit extreme sensitivity to the position and electronic character of aromatic substituents. In the clinically established sorafenib series, shifting the trifluoromethyl and chloro substituents from the terminal phenyl ring (4-chloro-3-CF3-phenyl) to the pyridyloxy moiety (3-chloro-5-CF3-pyridin-2-yloxy) fundamentally alters the hinge-binding pharmacophore, hydrogen-bonding capacity, and lipophilic footprint [1]. The target compound contains a pyridine nitrogen at the 2-position of the terminal heterocycle—absent in sorafenib—which introduces an additional H-bond acceptor site capable of engaging kinase hinge residues [2]. Computed physicochemical properties (XLogP3 ≈ 4.8, TPSA 63.2 Ų) place this compound in a distinct property space relative to its 4-pyridyloxy isomer (CAS 228400-44-0; XLogP3 ≈ 5.2, TPSA ~63 Ų) and the simpler des-phenyl analog (CAS 339023-79-9; MW 331.68 vs. 407.77) [3][4]. These structural differences preclude direct one-for-one substitution in SAR studies, biochemical assays, or synthetic routes where regiochemical fidelity and purity profiles are critical batch-to-batch variables .

Quantitative Differentiation Evidence for 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea (CAS 1022362-62-4) Against Closest Analogs


Regiochemical Differentiation: Pyridin-2-yloxy vs. Pyridin-4-yloxy Phenylurea Architecture

The target compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group, whereas the structurally related isomer CAS 228400-44-0 bears a pyridin-4-yloxy linkage to the central phenyl ring [1]. In sorafenib and its clinically active analogs, the pyridine nitrogen position relative to the urea anchor is a critical determinant of type II kinase binding: the 4-pyridyloxy orientation in sorafenib engages the hinge region via the pyridyl nitrogen and methylcarbamoyl substituent [2]. The 2-pyridyloxy configuration in the target compound alters the vector of the heterocycle relative to the urea pharmacophore, which is expected to shift hinge-binding geometry and selectivity profile in kinase panels [3].

Kinase inhibitor design Structure-activity relationship Hinge-binding pharmacophore

Physicochemical Profile Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Against the 4-Pyridyloxy Isomer

Computed physicochemical parameters for the target compound include XLogP3 ≈ 4.8 and TPSA ≈ 63.2 Ų [1]. The 4-pyridyloxy isomer (CAS 228400-44-0) exhibits a higher XLogP3 of approximately 5.2 with a comparable TPSA [2]. The ~0.4 log unit difference in lipophilicity, while retaining similar polar surface area, may translate into measurably different membrane permeability, plasma protein binding, and metabolic stability profiles [3].

Drug-likeness optimization ADME prediction Lead compound selection

Molecular Weight and Structural Complexity Differentiation Against the Des-Phenyl Urea Analog (CAS 339023-79-9)

The target compound (MW 407.77) contains a full N,N'-diphenylurea moiety, whereas the simpler analog CAS 339023-79-9 (N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea; MW 331.68) terminates in a primary urea group (NH2) rather than a phenyl-substituted urea [1]. The 76.09 Da molecular weight increase reflects the presence of the second aromatic ring, which contributes additional hydrophobic surface area for target binding and eliminates the hydrogen bond donor capacity of the terminal NH2 group .

Synthetic intermediate Building block procurement Fragment-based drug discovery

Commercial Purity Specification as a Procurement-Grade Differentiator (NLT 97% Assay)

The target compound is commercially available with a certified purity specification of NLT 97% from ISO-certified manufacturing facilities, supported by full analytical characterization . This contrasts with the generic phenylurea intermediate CAS 339023-79-9, which is frequently listed at 95% purity without a defined quality system . For procurement decisions in pharmaceutical R&D, a documented NLT 97% purity with ISO quality assurance provides traceable batch-to-batch consistency critical for reproducible SAR studies.

Quality control Reproducibility Procurement specification

Synthetic Tractability: Well-Characterized Aniline Intermediate Enables Controlled Derivatization

The synthesis of the target compound proceeds via the defined intermediate 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 71422-80-5), which is commercially available as a characterized building block (melting point 85–92°C, ≥95% purity) . Reaction of this aniline intermediate with phenyl isocyanate yields the target diphenylurea . This well-precedented two-step route permits systematic variation of the isocyanate component to generate focused libraries, a synthetic flexibility not as readily accessible from the alternative 4-chloro-3-(trifluoromethyl)aniline-based route used for sorafenib analogs, where the pyridine ring is on the opposite side of the urea [1].

Chemical synthesis Derivatization Library synthesis

Recommended Application Scenarios for 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea Based on Verified Differentiators


Kinase Inhibitor Lead Discovery Requiring a 2-Pyridyloxy Hinge-Binding Pharmacophore

For medicinal chemistry teams developing type II kinase inhibitors, this compound provides a pre-assembled diphenylurea scaffold featuring a 2-pyridyloxy (rather than the common 4-pyridyloxy) hinge-binding motif [1]. The distinct nitrogen position alters the hydrogen-bonding geometry with kinase hinge residues relative to sorafenib, offering a novel vector for selectivity optimization [2]. Procure this compound when SAR exploration requires systematic variation of the pyridine substitution pattern while maintaining the full diphenylurea pharmacophore.

Structure-Activity Relationship (SAR) Studies on Phenylurea Herbicides Targeting Phytoene Desaturase (PDS)

Evidence indicates that compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy-phenyl scaffold can act as inhibitors of phytoene desaturase (PDS), a validated herbicide target in the carotenoid biosynthesis pathway . The target compound, with its fully elaborated phenylurea terminus, serves as a tool compound for probing the PDS binding pocket's tolerance for N-phenyl substitution, enabling agrochemical discovery programs to benchmark activity against simpler urea analogs (e.g., CAS 339023-79-9) .

Synthetic Intermediate for Focused Diphenylurea Library Generation via Isocyanate Variation

The compound's well-defined synthetic route via the crystalline aniline intermediate CAS 71422-80-5 (mp 85–92°C) enables procurement teams to stock the key intermediate and perform late-stage diversification with various isocyanates . This two-step strategy is preferable to sorafenib-type syntheses when the research objective is to vary the terminal aryl group while keeping the 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy motif constant [3]. Procure this compound as a reference standard for quality control when generating derivative libraries.

Analytical Reference Standard for Regioisomeric Purity Determination in Phenylurea Drug Substance Development

Given the commercial availability of both the target compound (2-pyridyloxy isomer) and its 4-pyridyloxy isomer (CAS 228400-44-0), the compound serves as a chromatographic reference standard for resolving regioisomeric impurities in phenylurea drug substance development [4][5]. The 0.4 log unit XLogP3 difference between the two isomers provides adequate chromatographic resolution for HPLC method validation, supporting pharmaceutical quality control workflows where regioisomeric purity is a critical quality attribute.

Quote Request

Request a Quote for 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.